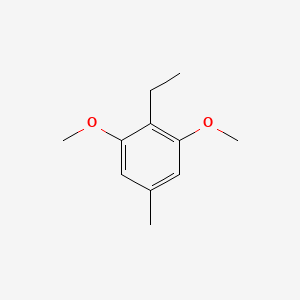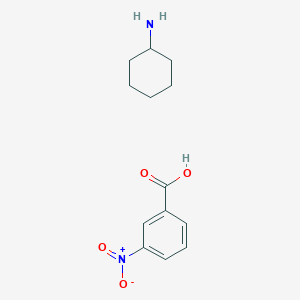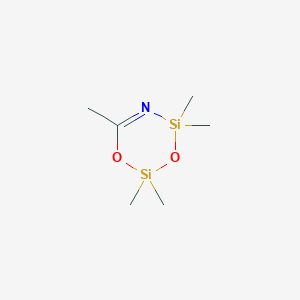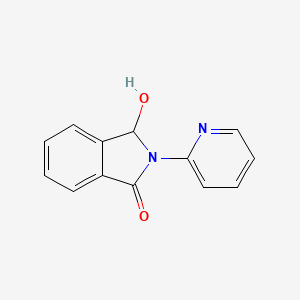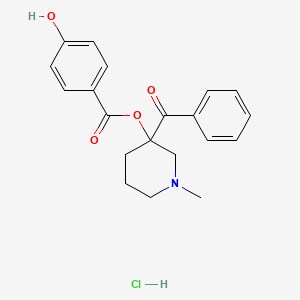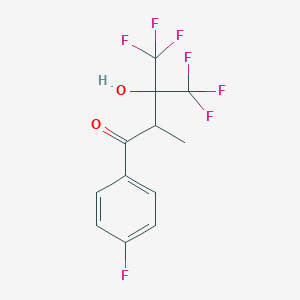
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one typically involves the Claisen rearrangement of CF3-containing bisallyl ethers. This process is mediated by a base, such as diazabicyclo[5.4.0]undec-7-ene (DBU), under toluene reflux conditions . The electron-withdrawing CF3 group plays a crucial role in facilitating the proton shift and subsequent isomerization to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-butanamine: Another fluorinated compound with similar electron-withdrawing properties.
4,4,4-Trifluoro-1,3-diphenyl-1-(prop-2-en-1-yloxy)but-1-ene: A related compound used in similar synthetic applications.
Propriétés
Numéro CAS |
34844-25-2 |
|---|---|
Formule moléculaire |
C12H9F7O2 |
Poids moléculaire |
318.19 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C12H9F7O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3 |
Clé InChI |
GDHHBYAWFWLHMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)F)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



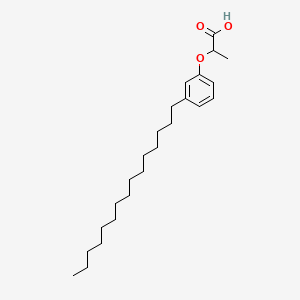

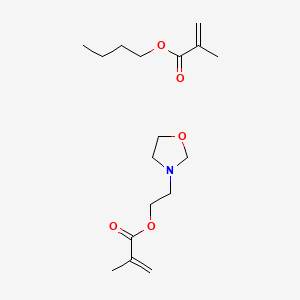
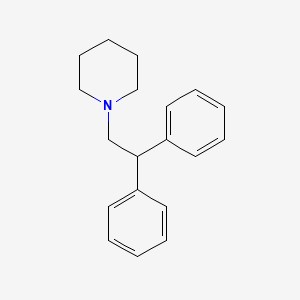
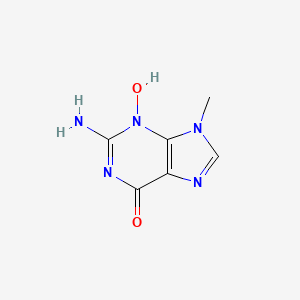
![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
